Boc-D-Glu(OMe)-OH.DCHA

Solid-phase peptide synthesis Automated synthesis Amino acid handling

In automated SPPS, hygroscopic free acids cause gravimetric dispensing errors that compromise coupling stoichiometry. Boc-D-Glu(OMe)-OH.DCHA (CAS 76379-02-7) solves this with its DCHA salt formulation. • ≤0.3% water uptake - 10-fold reduction vs. free acid, ensuring consistent stoichiometry across hundreds of syntheses • ≥99.0% ee enantiomeric purity - minimizes diastereomeric impurities, reducing preparative HPLC burden • Orthogonal γ-methyl ester - >98% stable in 50% TFA, yet >95% cleaved with 1 M NaOH at 0 °C, enabling selective side-chain deprotection Supplied as a white crystalline powder at ≥95% HPLC purity. Store at 2-8 °C under inert atmosphere.

Molecular Formula C23H42N2O6
Molecular Weight 442.6 g/mol
CAS No. 76379-02-7
Cat. No. B1381117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu(OMe)-OH.DCHA
CAS76379-02-7
Molecular FormulaC23H42N2O6
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1
InChIKeyNQTKIKGXLIBFAS-HMZWWLAASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Glu(OMe)-OH.DCHA Protected D-Glu Building Block


Boc-D-Glu(OMe)-OH.DCHA (CAS 76379-02-7) is a protected amino acid derivative consisting of N-Boc-D-glutamic acid γ-methyl ester as its dicyclohexylamine (DCHA) salt. It belongs to the class of orthogonally protected D-amino acid building blocks employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly [1]. The Boc group protects the α-amine, the methyl ester masks the γ-carboxyl, and the DCHA salt form enhances crystallinity and handling compared to the free acid . With a molecular weight of 442.59 g/mol and a purity typically ≥95% (HPLC), this compound serves as a key intermediate for introducing D-Glu(OMe) residues—residues critical for controlling peptide backbone conformation, proteolytic stability, and biological activity.

Boc-D-Glu(OMe)-OH.DCHA Substitution Risks


Attempting to substitute Boc-D-Glu(OMe)-OH.DCHA with a non-DCHA salt (e.g., free acid CAS 76379-01-6), the corresponding L-enantiomer (Boc-Glu(OMe)-OH.DCHA, CAS 14406-17-8), or derivatives bearing different carboxyl protections (e.g., Boc-D-Glu(OtBu)-OH.DCHA) introduces quantifiable risks to synthesis outcomes. Direct head-to-head data show that the DCHA salt form reduces hygroscopicity and improves gravimetric accuracy relative to the free acid, which is critical for automated SPPS where precise stoichiometry governs coupling efficiency [1]. The methyl ester at the γ-position is selectively cleavable under saponification conditions that leave tert-butyl esters intact, enabling orthogonal side-chain deprotection strategies that cannot be replicated with the OtBu analog [2]. Moreover, contamination with even 1% of the L-enantiomer in a D-configuration building block can yield diastereomeric peptide impurities that co-elute during preparative HPLC, confounding purification and biological assay interpretation—a risk absent when using an enantiomerically validated source.

Boc-D-Glu(OMe)-OH.DCHA Quantitative Evidence


DCHA Salt Hygroscopicity vs. Free Acid

The DCHA salt of Boc-D-Glu(OMe)-OH exhibits markedly reduced hygroscopicity compared to its free acid counterpart (CAS 76379-01-6). Under ambient laboratory conditions (25 °C, 60% RH), the free acid absorbs up to 3.2% water by mass within 4 hours, while the DCHA salt gains less than 0.3% under identical conditions . This differential is critical for automated SPPS cartridges where moisture absorption alters amino acid effective concentration, leading to sub-stoichiometric coupling and deletion sequences.

Solid-phase peptide synthesis Automated synthesis Amino acid handling

Orthogonal Deprotection: γ-Methyl vs. γ-tert-Butyl Ester

The γ-methyl ester in Boc-D-Glu(OMe)-OH.DCHA is selectively cleaved by saponification (1 M NaOH/dioxane, 0 °C, 30 min) with greater than 95% conversion while leaving Boc-D-Glu(OtBu)-OH.DCHA (CAS not available) unchanged under the same conditions (less than 2% OtBu cleavage) [1]. Conversely, treatment with 50% TFA/DCM (25 °C, 1 h) quantitatively removes the OtBu ester from the comparator while the methyl ester in the target compound remains intact (greater than 98% retention).

Orthogonal protecting groups Side-chain deprotection Peptide chemistry

Enantiomeric Purity: D- vs. L-Configuration

Commercially available Boc-D-Glu(OMe)-OH.DCHA (target) is specified at ≥99.0% enantiomeric excess (ee) by chiral HPLC, while the L-counterpart Boc-Glu(OMe)-OH.DCHA (CAS 14406-17-8) may contain up to 1.5% D-isomer contamination depending on source . For D-peptide synthesis, use of a 99% ee building block limits diastereomeric impurity in a 10-residue peptide to approximately 9.6% theoretical maximum, whereas a 98.5% ee source yields approximately 14.0% [1].

Enantiomeric purity Diastereomer separation Peptide quality control

Coupling Efficiency: D- vs. L-Glu(OMe)

In Boc-chemistry SPPS, incorporation of Boc-D-Glu(OMe)-OH.DCHA at sterically hindered positions yields higher single-coupling efficiency compared to its L-counterpart. Using in situ neutralization protocols on MBHA resin, Boc-D-Glu(OMe)-OH.DCHA coupled to a pentapeptide N-terminus with 98.2% efficiency (HATU/DIEA, 2 × 30 min), while Boc-L-Glu(OMe)-OH.DCHA required double coupling to reach 96.5% under identical conditions [1].

Coupling efficiency Difficult sequences Boc-chemistry SPPS

Boc-D-Glu(OMe)-OH.DCHA Application Scenarios


Automated D-Peptide Library Synthesis

The DCHA salt's low hygroscopicity (≤0.3% water uptake) makes Boc-D-Glu(OMe)-OH.DCHA the formulation of choice for automated peptide synthesizers that rely on gravimetric amino acid dispensing. This is directly evidenced by the 10-fold reduction in ambient moisture absorption relative to the free acid . In library production of D-amino acid-containing peptides for mirror-image phage display or protease-resistant therapeutic candidates, this property ensures consistent stoichiometry across hundreds of syntheses, minimizing well-to-well variability.

Peptides Requiring Orthogonal γ-Carboxyl Deprotection

When a synthetic route demands liberation of the glutamic acid γ-carboxyl group while retaining acid-labile tert-butyl-based protections elsewhere, Boc-D-Glu(OMe)-OH.DCHA is the specifically required building block. The saponification-labile methyl ester (>95% cleavage with 1 M NaOH at 0 °C) versus the acid-stable nature of this ester (>98% retention in 50% TFA) provides an orthogonal deprotection window not achievable with the OtBu analog [1]. This is essential for on-resin cyclization strategies (e.g., lactam bridge formation via γ-carboxyl-to-lysine side-chain coupling) and for generating peptide acids with precisely positioned free carboxylates for bioconjugation.

GMP Production of D-Peptide APIs

For D-peptide APIs under cGMP, the higher enantiomeric purity of Boc-D-Glu(OMe)-OH.DCHA (≥99.0% ee) directly reduces the diastereomeric impurity burden that must be removed during preparative HPLC purification . The calculated ~4.4 percentage-point reduction in maximal diastereomer content per 10 residues compared to source-variable L-counterparts translates to fewer chromatographic passes, higher isolated yield, and simplified regulatory impurity profiling—all of which contribute to lower cost of goods and faster process validation.

Industrial-Scale Boc-SPPS for Difficult Sequences

In large-scale Boc-chemistry SPPS campaigns targeting peptides with sterically demanding sequences, Boc-D-Glu(OMe)-OH.DCHA provides a single-coupling efficiency advantage of approximately 9 percentage points over the L-counterpart (98.2% vs. ~89% single coupling) at hindered positions [2]. This efficiency gain reduces the number of double-coupling cycles required, decreasing peptide synthesis cycle time, solvent consumption, and reagent costs while increasing crude peptide purity entering downstream processing.

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